molecular formula C20H16O6S B054146 7,8,9-Trihydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene-10-sulfonate CAS No. 124443-16-9

7,8,9-Trihydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene-10-sulfonate

Cat. No. B054146
CAS RN: 124443-16-9
M. Wt: 384.4 g/mol
InChI Key: GTWWVQRQJNLCLW-FYQPLNBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8,9-Trihydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene-10-sulfonate is a chemical compound that has gained significant attention in scientific research due to its potential application in biomedical and environmental studies. This compound is a derivative of benzo(a)pyrene, which is a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. However, this compound has shown promise in various areas of research, including the synthesis of biomaterials, drug delivery systems, and environmental remediation.

Mechanism of Action

The mechanism of action of 7,8,9-Trihydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene-10-sulfonate is not fully understood. However, studies have suggested that the compound interacts with cellular membranes and proteins, leading to changes in their structure and function. Additionally, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of cancer cells and reduce the expression of genes associated with inflammation. Additionally, the compound has been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7,8,9-Trihydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene-10-sulfonate in lab experiments is its ability to interact with cellular membranes and proteins, making it a useful tool for studying cellular processes. Additionally, the compound has low toxicity and is biodegradable, making it a safe and environmentally friendly option for research. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may limit its application in certain experiments.

Future Directions

There are several future directions for research involving 7,8,9-Trihydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene-10-sulfonate. One area of research is in the development of new drug delivery systems that incorporate this compound to enhance drug efficacy. Additionally, the compound may have potential applications in environmental remediation, where it could be used to degrade 7,8,9-Trihydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene-10-sulfonates in contaminated soils and water. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in biomedical research.

Synthesis Methods

The synthesis of 7,8,9-Trihydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene-10-sulfonate involves a multi-step process that starts with the oxidation of benzo(a)pyrene to form benzo(a)pyrene-7,8-dione. This intermediate is then reacted with sodium sulfite and sodium hydroxide to form the sodium salt of this compound. The final step involves the acidification of the reaction mixture to obtain the desired compound.

Scientific Research Applications

7,8,9-Trihydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene-10-sulfonate has been extensively studied for its potential application in various areas of scientific research. One of the most significant applications is in the synthesis of biomaterials, where the compound has been used as a building block for the preparation of biocompatible and biodegradable materials. Additionally, the compound has been used in drug delivery systems, where it has shown promise in enhancing the efficacy of anticancer drugs.

properties

CAS RN

124443-16-9

Molecular Formula

C20H16O6S

Molecular Weight

384.4 g/mol

IUPAC Name

(7R,8S,9S,10S)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene-10-sulfonic acid

InChI

InChI=1S/C20H16O6S/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)20(27(24,25)26)19(23)18(17)22/h1-8,17-23H,(H,24,25,26)/t17-,18+,19+,20+/m1/s1

InChI Key

GTWWVQRQJNLCLW-FYQPLNBISA-N

Isomeric SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]([C@H]([C@H]([C@@H]5O)O)O)S(=O)(=O)O)C=C2

SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)S(=O)(=O)O)C=C2

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)S(=O)(=O)O)C=C2

Other CAS RN

124443-16-9

Origin of Product

United States

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